Inulobiose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

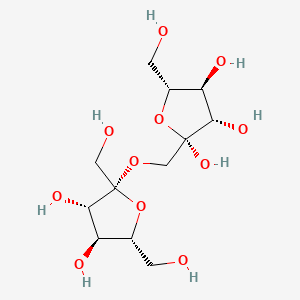

Inulobiose, also known as difructan or inulin, belongs to the class of organic compounds known as c-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond. Inulobiose is soluble (in water) and a very weakly acidic compound (based on its pKa). Inulobiose has been primarily detected in blood. Within the cell, inulobiose is primarily located in the cytoplasm. Outside of the human body, inulobiose can be found in herbs and spices. This makes inulobiose a potential biomarker for the consumption of this food product.

Beta-D-fructofuranosyl-(2,1)-beta-D-fructofuranose is an inulobiose in which the anomeric centre has beta-configuration.

Scientific Research Applications

Biomedical Applications

Inulobiose, a component of microbial cellulose, has shown promise in a variety of biomedical applications. Microbial cellulose, due to its unique nanostructure and properties, is used in tissue-engineered products for wound care and the regeneration of damaged or diseased organs (Czaja, Young, Kawecki, & Brown, 2007). It functions effectively as a scaffold for various tissue-engineered constructs. Moreover, the nonwoven ribbons of microbial cellulose microfibrils closely resemble the structure of native extracellular matrices, suggesting potential applications in regenerative medicine, including guided tissue regeneration and periodontal treatments (Czaja et al., 2007).

Nanocellulose in Biomedicine

Nanocellulose, extracted from native cellulose, has garnered attention for biomedical applications due to its biocompatibility, biodegradability, and low toxicity. It shows promise in tissue bioscaffolds for cellular culture, drug excipient and delivery, and the immobilization and recognition of enzyme/protein. Its unique physical properties and surface chemistry make it suitable for various macroscopic biomaterials applications, such as blood vessel and soft tissue substitutes, and skin and bone tissue repair materials (Lin & Dufresne, 2014).

Cellulose Nanocrystals in Applications

Cellulose nanocrystals (CNs), obtained from cellulose fibers through acid hydrolysis, have been extensively researched as reinforcing agents in nanocomposites. Their low cost, availability, renewability, light weight, nanoscale dimension, and unique morphology make them ideal for a wide array of applications, including biomaterials and biosensors (Habibi, Lucia, & Rojas, 2010).

Drug Storage and Delivery

Inulobiose has been utilized in the synthesis of cellulosic pockets for drug storage. These pockets show high stability and are capable of sustaining temperatures up to 260°C, making them suitable for various pharmaceutical applications (Narh, Charles, Mensah, & Qu-fu, 2019).

Sensor Applications

Modified bacterial cellulose films have been developed for detecting and measuring the growth of pathogenic bacteria. These biosensors, due to their portable nature and rapid response time, have potential applications in biological safety and diagnostics (Ghasemi, Bari, Pirsa, & Amiri, 2020).

Tissue Engineering

Cellulose-based biomaterials, including those derived from inulobiose, have been highlighted for their importance in tissue engineering. They provide an ideal platform for biomaterial development due to their nanostructure, which allows for cellular adhesion and contributes to macroscale mechanical properties (Hickey & Pelling, 2019).

properties

CAS RN |

470-58-6 |

|---|---|

Product Name |

Inulobiose |

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C12H22O11/c13-1-5-7(16)9(18)11(20,22-5)4-21-12(3-15)10(19)8(17)6(2-14)23-12/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI Key |

WOHYVFWWTVNXTP-TWOHWVPZSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

synonyms |

1-O-beta-D-fructo-furanosyl-D-fructose inulobiose |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.